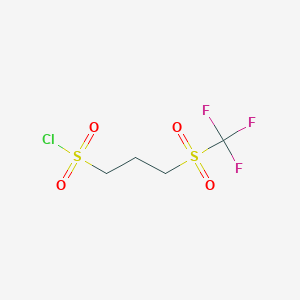

3-((Trifluoromethyl)sulfonyl)propane-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-((Trifluoromethyl)sulfonyl)propane-1-sulfonyl chloride, also known as TPSCl, is a versatile reagent used in organic synthesis for the preparation of sulfonamides, sulfones, and sulfonate esters. TPSCl is a colorless, odorless, and highly reactive compound that is widely used in the pharmaceutical industry for the development of new drugs.

Applications De Recherche Scientifique

Trifluoromethylation and Derivative Synthesis

- Trifluoromethanesulfonyl chloride is extensively used for trifluoromethylation, introducing the trifluoromethyl group into various substrates. This process is crucial for developing compounds with enhanced chemical and physical properties, such as increased lipophilicity and metabolic stability. Such modifications are of significant interest in the pharmaceutical and agrochemical industries for creating more effective and durable products (Guyon et al., 2017).

Synthesis of Ionic Liquids

- The compound has been utilized in the synthesis of dual-functionalized room temperature ionic liquids (RTILs) with both hydroxyl and sulfonyl functionalities. These ionic liquids have potential applications in creating new functionalized ionic liquids or ionic liquid-polymer electrolytes, which could be beneficial in various fields, including electrochemistry and materials science (Zhu et al., 2007).

Development of Polymerization Agents

- Vinyl monomers bearing a sulfonyl(trifluoromethane sulfonyl) imide group have been synthesized from the corresponding chloride sulfonyl monomer. These monomers were employed in nitroxide-mediated polymerization to produce water-soluble and high glass-transition temperature polymers, showcasing the compound's utility in advanced polymer synthesis (Phan et al., 2016).

Catalytic Applications

- Bismuth(III) chloride and triflates, including trifluoromethanesulfonyl derivatives, have been identified as novel catalysts for acylation and sulfonylation reactions. These reactions are fundamental in organic synthesis, enabling the formation of carbon-sulfur bonds crucial for producing various chemical products, including pharmaceuticals and agrochemicals (Le Roux & Dubac, 2002).

Hydrophobic Agent Synthesis

- Research has also explored the synthesis of potential hydrophobic agents using sulfonyl chloride derivatives, indicating the versatility of these compounds in producing materials with specific surface properties. Such hydrophobic agents find applications in materials science, especially in creating surfaces resistant to water and other substances (Dyachenko et al., 2018).

Propriétés

IUPAC Name |

3-(trifluoromethylsulfonyl)propane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClF3O4S2/c5-14(11,12)3-1-2-13(9,10)4(6,7)8/h1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOADRZLABWQNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)C(F)(F)F)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClF3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethoxyphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2484397.png)

![(E)-2-cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2484398.png)

![2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)-5-(3-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2484399.png)

![Ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2484405.png)

![N-(3-fluorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2484409.png)

![2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2484410.png)

![8-(3,5-dimethylphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2484412.png)

![2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride](/img/no-structure.png)

![N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2484415.png)

![2-([1,1'-biphenyl]-4-yl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2484416.png)

![N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2484418.png)